molecular formula C32H44BF4P2Rh- B14753947 ((1R,1'R,2S,2'S)-DuanPhos (cyclooctadiene)rhodium(I)) tetrafluoroborate

((1R,1'R,2S,2'S)-DuanPhos (cyclooctadiene)rhodium(I)) tetrafluoroborate

Cat. No.: B14753947
M. Wt: 680.4 g/mol
InChI Key: KBRRCZLCSYPXJD-WAZRTRMFSA-N
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Description

((1R,1’R,2S,2’S)-DuanPhos (cyclooctadiene)rhodium(I)) tetrafluoroborate is a chiral rhodium complex that has gained significant attention in the field of asymmetric catalysis. This compound is known for its high enantioselectivity and efficiency in various catalytic reactions, making it a valuable tool in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,1’R,2S,2’S)-DuanPhos (cyclooctadiene)rhodium(I)) tetrafluoroborate typically involves the coordination of the DuanPhos ligand to a rhodium precursor, such as rhodium(I) chloride dimer. The reaction is carried out in the presence of a base, such as sodium tetrafluoroborate, under an inert atmosphere to prevent oxidation. The resulting complex is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

((1R,1’R,2S,2’S)-DuanPhos (cyclooctadiene)rhodium(I)) tetrafluoroborate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state rhodium complexes, while substitution reactions can produce new rhodium complexes with different ligands .

Mechanism of Action

The mechanism by which ((1R,1’R,2S,2’S)-DuanPhos (cyclooctadiene)rhodium(I)) tetrafluoroborate exerts its effects involves the coordination of the rhodium center to the substrate, followed by the transfer of chiral information from the DuanPhos ligand to the substrate. This results in the formation of chiral products with high enantioselectivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((1R,1’R,2S,2’S)-DuanPhos (cyclooctadiene)rhodium(I)) tetrafluoroborate is unique due to its high enantioselectivity and efficiency in catalysis. It offers advantages over similar compounds in terms of reaction rates and yields, making it a preferred choice in many asymmetric synthesis applications .

Properties

Molecular Formula

C32H44BF4P2Rh-

Molecular Weight

680.4 g/mol

IUPAC Name

(1R)-2-tert-butyl-1-[(1R)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate

InChI

InChI=1S/C24H32P2.C8H12.BF4.Rh/c1-23(2,3)25-15-17-11-7-9-13-19(17)21(25)22-20-14-10-8-12-18(20)16-26(22)24(4,5)6;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h7-14,21-22H,15-16H2,1-6H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t21-,22-,25?,26?;;;/m1.../s1

InChI Key

KBRRCZLCSYPXJD-WAZRTRMFSA-N

Isomeric SMILES

[B-](F)(F)(F)F.CC(P1[C@H](C2=CC=CC=C2C1)[C@@H]3P(CC4=CC=CC=C34)C(C)(C)C)(C)C.C1/C=C\CC/C=C\C1.[Rh]

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)P1CC2=CC=CC=C2C1C3C4=CC=CC=C4CP3C(C)(C)C.C1CC=CCCC=C1.[Rh]

Origin of Product

United States

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